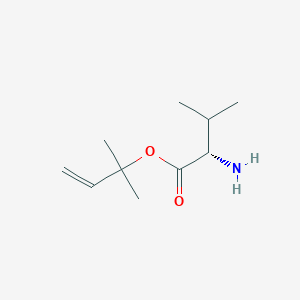

L-Valine 1,1-dimethyl-2-propenyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

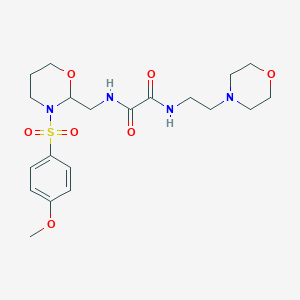

L-Valine 1,1-dimethyl-2-propenyl ester is a chemical compound . It contains a total of 32 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The molecule contains a total of 31 bonds. There are 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 primary amine .

Molecular Structure Analysis

The molecular structure of L-Valine 1,1-dimethyl-2-propenyl ester is complex, with a total of 31 bonds. It includes 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 primary amine . The molecule contains a total of 32 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .科学的研究の応用

Prodrug Development

The synthesis of amino acid ester prodrugs, such as those derived from L-Valine, is a strategy employed to enhance the bioavailability of pharmaceuticals. For instance, L-Valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride (MSX-4) is an amino acid ester prodrug of the adenosine A2A receptor antagonist MSX-2, showing stability in artificial gastric acid and cleavage by pig liver esterase, suggesting its potential for improved drug delivery systems (K. Vollmann et al., 2008).

Polymer Science

L-Valine-based derivatives have been employed in the synthesis of poly(phenylacetylene)s with tunable chain helicities and cooperative supramolecular associations, demonstrating significant potential for the development of proteomimetic polyenes. This research highlights the role of amino acid residues in forming intra- and inter-strand hydrogen bonds, influencing the polymer's helical conformation and environmental responsiveness (K. Cheuk et al., 2003).

Supramolecular Chemistry

The study of L-Valine methyl ester-containing tetraphenylethene has unveiled its remarkable ability to exhibit aggregation-induced emission (AIE), circular dichroism, and self-assemble into helical nanofibers. These properties are crucial for the development of advanced materials with potential applications in optoelectronics and nanotechnology (Hongkun Li et al., 2014).

Chromatography

The chromatographic application of Chirasil-Val, a phase modified with L-valine tert.-butylamide units, demonstrates the impact of polysiloxane backbone loading on the separation of enantiomers. This research offers insights into optimizing chromatographic conditions for enantiomeric separation, vital for pharmaceutical analysis (B. Koppenhoefer et al., 1995).

Catalysis

The role of L-Valine derivatives in catalytic processes is highlighted by their application in asymmetric alkylations, demonstrating the efficiency of novel chiral auxiliaries derived from L-Valine methyl ester for producing high yields and diastereoselectivities. This research contributes to the field of asymmetric synthesis, which is fundamental for the production of chiral pharmaceuticals (T. Le et al., 2007).

将来の方向性

特性

IUPAC Name |

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-6-10(4,5)13-9(12)8(11)7(2)3/h6-8H,1,11H2,2-5H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVKOSZBEVWUAA-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C=C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2672647.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672651.png)

![7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2672652.png)

![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)

![N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2672658.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2672659.png)

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2672667.png)